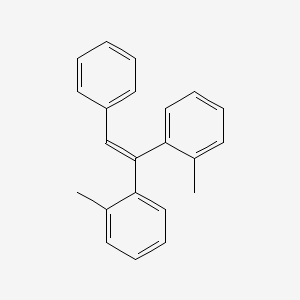
1,1-Bis(O-tolyl)-2-phenylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(O-tolyl)-2-phenylethylene is an organic compound that belongs to the class of diarylethylenes This compound is characterized by the presence of two ortho-tolyl groups and one phenyl group attached to an ethylene backbone
Preparation Methods
The synthesis of 1,1-Bis(O-tolyl)-2-phenylethylene typically involves the reaction of ortho-tolylmagnesium bromide with benzophenone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then subjected to hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Bis(O-tolyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding ethane derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in ethane derivatives.
Scientific Research Applications
1,1-Bis(O-tolyl)-2-phenylethylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with various biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, although more research is needed to confirm these findings.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Bis(O-tolyl)-2-phenylethylene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. These interactions can influence the reactivity and stability of the metal complexes, making them useful in catalysis and other applications. The pathways involved in these interactions depend on the specific metal and reaction conditions.
Comparison with Similar Compounds
1,1-Bis(O-tolyl)-2-phenylethylene can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)ferrocene: This compound is also a diarylethylene but with different substituents. It is commonly used as a ligand in homogeneous catalysis.
1,2-Bis(diphenylphosphino)ethane: Another diarylethylene with different substituents, used in various catalytic applications.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical properties and reactivity. This makes it a valuable compound for specific applications where other diarylethylenes may not be as effective.
Properties
CAS No. |
78579-07-4 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methyl-2-[1-(2-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-10-6-8-14-20(17)22(16-19-12-4-3-5-13-19)21-15-9-7-11-18(21)2/h3-16H,1-2H3 |
InChI Key |
GAARHGKTZRBHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


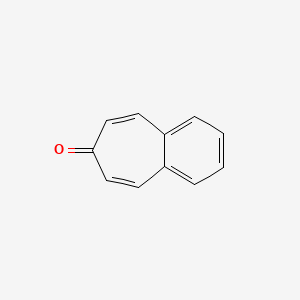



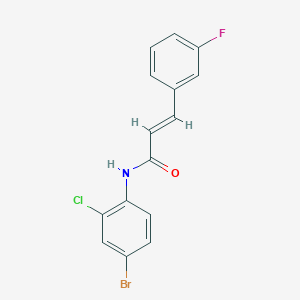


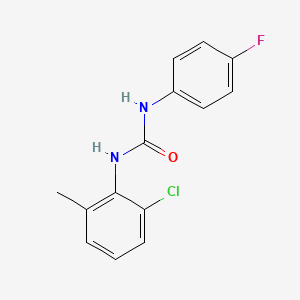

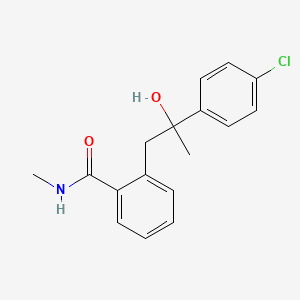


![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

